Mangiferic acid

Description

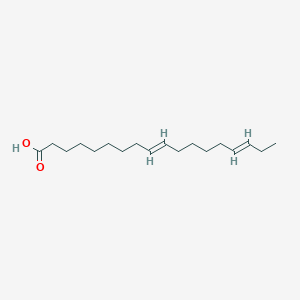

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9E,15E)-octadeca-9,15-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,9-10H,2,5-8,11-17H2,1H3,(H,19,20)/b4-3+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGFYZFANDHELM-SCPMJEMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13309-77-8, 18402-92-1 | |

| Record name | 9,15-Octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013309778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mangiferic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Mangiferic Acid

Presence in Botanical Species and Biological Materials

The primary botanical source of mangiferic acid is the mango fruit (Mangifera indica) biogem.orgiisc.ac.inbotanyjournals.complantsjournal.comntbg.orgstuartxchange.orgbotanicalgarden.gov.vcfrontiersin.orgscispace.com. It has been identified in the resinous exudates of the fruit iisc.ac.inbotanyjournals.complantsjournal.comntbg.orgstuartxchange.orgbotanicalgarden.gov.vcscispace.com and within the pulp lipids of the fruit silae.itscispace.com. While mango seeds are also a potential source of lipids, their primary fatty acid components identified are oleic acid and stearic acid nih.gov. Beyond botanical sources, this compound has also been noted as a constituent of human milk biogem.org.

| Plant Part/Material | Presence of this compound | Notes | References |

| Mangifera indica Fruit Resin | Present | Found in the resinous exudates of the fruit. | iisc.ac.inbotanyjournals.complantsjournal.comntbg.orgstuartxchange.orgbotanicalgarden.gov.vcscispace.com |

| Mangifera indica Fruit Pulp Lipids | Present | Identified within the lipid content of the fruit pulp. | silae.itscispace.com |

| Mangifera indica Seeds | Mentioned | Primarily composed of other fatty acids like oleic and stearic acids. | nih.gov |

| Human Milk | Mentioned | Identified as a constituent. | biogem.org |

This compound as a Key Metabolite within Biochemical Pathways

This compound is recognized for its involvement in fundamental metabolic processes, particularly those related to lipids and the synthesis of aromatic compounds.

Biosynthetic Pathways and Metabolic Roles of Mangiferic Acid

Central Role of the Mangiferic Acid Pathway in Plant Secondary Metabolism

The "this compound pathway" is recognized as a significant contributor to the synthesis of numerous phenolic compounds found in plants, playing a crucial role in plant secondary metabolism mdpi.com. This pathway is not isolated but is deeply integrated with core metabolic processes that govern the production of aromatic molecules essential for plant structure, defense, and interaction with the environment frontiersin.orgresearchgate.netresearcher.lifetaylorfrancis.com.

The shikimic acid pathway serves as the foundational route for the de novo synthesis of aromatic amino acids in plants and microorganisms mdpi.comtaylorfrancis.comslideshare.netramauniversity.ac.innih.gov. This seven-step metabolic process begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), ultimately yielding chorismic acid, which is then converted into phenylalanine, tyrosine, and tryptophan mdpi.comtaylorfrancis.comslideshare.netnih.gov. Shikimic acid itself is a key intermediate within this pathway slideshare.net. The "this compound pathway" is integrated within this fundamental shikimic acid framework, leveraging its products to construct a diverse array of secondary metabolites, particularly phenolic compounds mdpi.comfrontiersin.orgresearchgate.netresearcher.lifetaylorfrancis.com.

Table 1: Shikimic Acid Pathway: Precursors and Aromatic Amino Acid Products

| Pathway Stage | Key Molecules | Source/Role |

| Initial Input | Phosphoenolpyruvate (PEP) | Derived from glycolysis |

| Initial Input | Erythrose-4-phosphate (E4P) | Derived from pentose (B10789219) phosphate (B84403) pathway |

| Key Intermediate | Shikimic acid | Central cyclic intermediate |

| End Products | Phenylalanine | Aromatic amino acid, precursor for phenylpropanoids |

| End Products | Tyrosine | Aromatic amino acid |

| End Products | Tryptophan | Aromatic amino acid |

The aromatic amino acids generated by the shikimic acid pathway, most notably phenylalanine, act as the primary precursors for the phenylpropanoid pathway mdpi.comresearchgate.nettaylorfrancis.comfrontiersin.orgmdpi.comwikipedia.org. This metabolic branch originates from the shikimic acid pathway, commencing with the transformation of phenylalanine into cinnamic acid mdpi.comwikipedia.org. The phenylpropanoid pathway is critical for the biosynthesis of a wide spectrum of plant secondary metabolites, including various phenolic acids, flavonoids, lignins, coumarins, and numerous other aromatic compounds mdpi.comtaylorfrancis.comslideshare.netwikipedia.org. The "this compound pathway" contributes to this extensive metabolic network by facilitating the synthesis of diverse aromatic compounds and their derivatives frontiersin.orgresearchgate.netresearcher.life.

Following the production of phenylalanine via the shikimic acid pathway, a series of enzymatic reactions drives the biosynthesis of phenylpropanoids and related aromatic molecules mdpi.comresearchgate.netwikipedia.org. The initial step typically involves the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to produce cinnamic acid mdpi.comresearchgate.netfrontiersin.orgwikipedia.orgfrontiersin.org. Cinnamic acid is subsequently hydroxylated at the para-position by cinnamate (B1238496) 4-hydroxylase (C4H), yielding 4-coumaric acid mdpi.comresearchgate.netfrontiersin.orgwikipedia.orgfrontiersin.org. Activation of 4-coumaric acid to 4-coumaroyl-CoA is then catalyzed by 4-coumarate:coenzyme A ligase (4CL) mdpi.comresearchgate.netwikipedia.orgfrontiersin.org. These activated intermediates serve as essential building blocks for a multitude of downstream metabolites, forming the core of the phenylpropanoid metabolic network mdpi.comwikipedia.org. While specific enzymes directly catalyzing steps within a defined "this compound pathway" are not extensively detailed in the reviewed literature, enzymes such as SK, which catalyzes the conversion of mangiferous acid to phosphoric acid-3-mangiferous acid, and components like SKD and CM have been mentioned in association with this pathway frontiersin.orgresearchgate.net. Furthermore, EPSPS is noted for mediating the synthesis of aromatic amino acids and secondary metabolites within the mangiferous acid pathway frontiersin.org.

Table 2: Phenylpropanoid Pathway: From Phenylalanine to Phenolic Compounds

| Starting Precursor | Key Enzyme(s) | Initial Product | Subsequent Key Enzymes | Major Downstream Metabolite Classes |

| Phenylalanine | PAL | Cinnamic acid | C4H, 4CL | Phenolic acids, Flavonoids, Lignins, Coumarins |

Formation of this compound as a Major Metabolite of Mangiferin (B1668620)

Information regarding the specific metabolic conversion of mangiferin into this compound as a major metabolite is not explicitly detailed within the reviewed scientific literature. While mangiferin is recognized as a significant plant metabolite with various known metabolic transformations, including conversion to compounds such as norathyriol (B23591) researchgate.net, the direct pathway leading to the formation of this compound from mangiferin is not elaborated upon in the provided sources.

Table 3: Enzymes Mentioned in Association with this compound Pathways

| Enzyme/Component | Mentioned Pathway/Context | Reported Function/Role |

| SK | This compound pathway | Catalyzes conversion of mangiferous acid to phosphoric acid-3-mangiferous acid |

| SKD | Mangiferolic acid pathway | Mentioned in context of mangiferolic acid pathway |

| CM | Mangiferolic acid pathway | Mentioned in context of mangiferolic acid pathway |

| EPSPS | This compound pathway | Mediates synthesis of aromatic amino acids and secondary metabolites |

Advanced Methodologies for Analysis and Characterization of Mangiferic Acid

High-Resolution Chromatographic Techniques for Isolation and Quantification

High-resolution chromatography is fundamental for separating mangiferic acid from other structurally similar compounds present in natural extracts. These methods provide the high efficiency and sensitivity required for accurate quantification and profiling.

The hyphenated technique of Liquid Chromatography-Diode Array Detection-Mass Spectrometry with Electrospray Ionization (LC-DAD-MS/MS-ESI) is a powerful tool for the comprehensive analysis of phenolic compounds, including this compound, in various plant extracts. researchgate.netresearchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the dual detection capabilities of a diode array detector (DAD) and a tandem mass spectrometer (MS/MS).

The process begins with the separation of compounds in a sample using a reversed-phase HPLC column. mdpi.com As compounds elute, the DAD records their ultraviolet-visible (UV-Vis) spectra, which provides characteristic information based on their chromophores. mdpi.com Subsequently, the eluent enters the mass spectrometer, where electrospray ionization (ESI) generates charged molecules. mdpi.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), and tandem MS/MS capabilities allow for the fragmentation of selected parent ions to produce a unique fragmentation pattern. This fragmentation data is critical for the unambiguous identification of compounds. researchgate.netmdpi.com For instance, in the analysis of mango fruit extracts, which contain this compound, this technique allows for the identification of numerous phytochemicals by comparing their retention times, UV-Vis spectra, and mass spectral data with known standards and literature values. researchgate.net

Table 1: Representative Data from LC-DAD-MS/MS Analysis of Phenolic Compounds

| Parameter | Description | Example Application |

|---|---|---|

| Retention Time (RT) | The time taken for a compound to elute from the HPLC column. | Used for preliminary identification against standards. |

| UV-Vis λmax | Wavelengths of maximum absorbance. | Provides structural information (e.g., characteristic of xanthones). |

| Parent Ion [M-H]⁻ | The mass-to-charge ratio of the deprotonated molecule in negative ESI mode. | Confirms the molecular weight of the compound. |

| MS/MS Fragments | Daughter ions produced from the fragmentation of the parent ion. | Provides a unique "fingerprint" for definitive structural confirmation. |

Spectroscopic Approaches for Elucidating Molecular Architecture

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for determining the precise three-dimensional structure of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. One-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments provide detailed information about the carbon-hydrogen framework of a molecule. doi.org In the analysis of xanthone (B1684191) derivatives, ¹H-NMR spectra reveal the chemical environment of each proton, including its spin-spin coupling with neighboring protons, which helps to establish connectivity. mdpi.com The ¹³C-NMR spectra identify the chemical environment of each carbon atom in the molecule. mdpi.comdoi.org The structural confirmation of a compound is achieved by comparing the obtained spectral data with values reported in the literature or from reference standards. doi.orgresearchgate.net

Table 2: Example NMR Data for a Xanthone Core Structure

| Nucleus | Chemical Shift Range (δ, ppm) | Information Provided |

|---|---|---|

| ¹H NMR | 6.0 - 8.0 | Aromatic protons on the xanthone backbone. |

| ¹H NMR | 3.0 - 5.0 | Protons associated with sugar moieties (if present). |

| ¹³C NMR | 100 - 160 | Aromatic carbons in the xanthone structure. |

| ¹³C NMR | 170 - 185 | Carbonyl carbon (C=O) of the xanthone core. |

Note: This table provides general ranges for xanthone-type compounds as illustrative of the methodology.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. nih.gov Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places. masonaco.org This precision allows for the calculation of a unique molecular formula, as elements have specific "mass defects" (their exact mass is not an integer). masonaco.org Techniques like Ultra-High Performance Liquid Chromatography Quadrupole Exactive Orbitrap HRMS (UHPLC-Q-Exactive Orbitrap HRMS) offer high sensitivity and resolution, accelerating the process of screening and characterizing known and unknown compounds. nih.gov The accurate mass measurement of a deprotonated molecule, such as [M-H]⁻, can confirm the elemental formula of this compound with a very low margin of error, typically in the parts-per-million (ppm) range. nih.govpensoft.net This capability is essential for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Non-Targeted Metabolomics for Pathway Discovery and Flux Analysis

Non-targeted metabolomics aims to provide a comprehensive and unbiased overview of all measurable small molecules (metabolites) in a biological sample. mdpi.comcreative-proteomics.com This approach is particularly valuable for discovering novel biomarkers and understanding complex metabolic pathways without preconceived hypotheses. mdpi.com

By employing techniques such as UHPLC coupled to high-resolution mass spectrometers (e.g., UHPLC-Q-TOF/MS), researchers can generate a global metabolic profile of a sample. researchgate.net This technology has been used to investigate the role of this compound in biochemical pathways. For example, a non-targeted metabolomics study on black tea processing revealed that this compound is a key intermediate product in a pathway that synthesizes aromatic compounds. mdpi.comresearchgate.net The analysis showed that during the rolling process of tea leaves, the content of this compound decreased significantly, while the content of phenylalanine, an aromatic amino acid, increased. mdpi.comresearchgate.net This finding suggests that rolling accelerates the metabolism of this compound, providing precursors for the synthesis of aroma components in tea. researchgate.net Such studies illustrate the power of non-targeted metabolomics to not only identify and quantify compounds like this compound but also to provide insights into their metabolic flux and functional role within a biological system. mdpi.com

Compound Index

Chemical Synthesis and Derivatization Strategies for Mangiferic Acid

Methodologies for the Total Chemical Synthesis of Mangiferic Acid

A total chemical synthesis for this compound has not been extensively documented, but a plausible synthetic route can be designed based on standard methodologies for constructing unsaturated fatty acids. Key strategies would involve the sequential formation of the two cis-double bonds at specific locations on an eighteen-carbon backbone.

A logical retrosynthetic analysis would disconnect the molecule at its double bonds, suggesting smaller, functionalized fragments that can be coupled together. A common and effective method for creating cis-alkenes is the Wittig reaction, which would be a cornerstone of a potential synthesis.

Proposed Synthetic Approach:

The synthesis could start from two key fragments: a C9 aldehyde-ester and a C9 phosphonium (B103445) ylide.

Fragment A Synthesis: Starting from a commercially available 9-carbon di-acid mono-ester, such as monomethyl azelate, the free carboxylic acid can be reduced to an alcohol and then oxidized to the corresponding aldehyde, 9-oxononanoate .

Fragment B Synthesis: A second 9-carbon fragment would be required, starting from a 9-carbon omega-halo-acid. The halide would be converted to a triphenylphosphonium salt.

Coupling and Final Steps: A Wittig reaction between the C9 aldehyde (Fragment A) and the C9 ylide (generated from Fragment B) would form the C18 carbon chain with a cis-double bond at the C9 position. Subsequent functional group manipulation and a second controlled reaction, such as a cross-metathesis or another coupling strategy, would be needed to introduce the second cis-double bond at the C15 position. Final deprotection or hydrolysis of the ester group would yield this compound.

Table 1: Proposed Key Reactions in this compound Total Synthesis

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Oxidation | 9-Hydroxynonanoate | PCC or Swern oxidation reagents | Methyl 9-oxononanoate | Generation of C9 aldehyde fragment |

| 2 | Salt Formation | 9-Bromononanoic acid | Triphenylphosphine (PPh₃) | (8-carboxy-octyl)triphenylphosphonium bromide | Preparation of C9 phosphonium salt for ylide formation |

| 3 | Wittig Reaction | Methyl 9-oxononanoate, Phosphonium salt | Strong base (e.g., n-BuLi) | Methyl octadeca-9-enoate derivative | Carbon-carbon bond formation to create C18 backbone with C9 double bond |

Design and Synthesis of this compound Derivatives and Structural Analogs

The chemical structure of this compound offers several sites for modification to create derivatives and structural analogs. The primary locations for derivatization are the carboxylic acid head group and the two cis-double bonds. The purpose of creating such derivatives is often to explore structure-activity relationships, improve physicochemical properties, or develop molecular probes for biochemical studies. nih.gov

Carboxylic Acid Modifications: The carboxylic acid is the most reactive site for creating a wide range of derivatives.

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents can produce methyl, ethyl, or more complex esters. These modifications can increase lipophilicity.

Amidation: Coupling the carboxylic acid with primary or secondary amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields amides. This can introduce new hydrogen-bonding capabilities.

Alkene Modifications: The double bonds can be functionalized through several classic organic reactions.

Epoxidation: Treatment with peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid) can convert one or both double bonds into epoxides, which are versatile synthetic intermediates.

Hydrogenation: Catalytic hydrogenation can selectively or fully reduce the double bonds, producing stearic acid or mono-unsaturated analogs (oleic or vaccenic acid isomers), which can serve as important negative controls in biological assays.

Halogenation: Addition of halogens like bromine (Br₂) across the double bonds can be used to create probes for analytical detection.

Table 2: Potential Derivatives of this compound and Synthetic Strategies

| Derivative Class | Site of Modification | Synthetic Method | Key Reagents | Potential Application |

|---|---|---|---|---|

| Esters | Carboxylic Acid | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Increased lipophilicity, prodrug design |

| Amides | Carboxylic Acid | Amide Coupling | Amine (e.g., Aniline), Coupling agent (e.g., EDC) | Altered solubility, introduction of new functional groups |

| Epoxides | Double Bonds | Epoxidation | Peroxy acid (e.g., m-CPBA) | Synthetic intermediates, probes for enzyme interactions |

| Dihydroxy-alkanes | Double Bonds | Dihydroxylation | Osmium tetroxide (OsO₄), Potassium permanganate (B83412) (KMnO₄) | Increased polarity, structural analogs |

In Silico Approaches for Predicting Synthetic Routes and Modifications

Computational chemistry offers powerful tools for planning the synthesis and derivatization of molecules like this compound. These in silico methods can save significant time and resources by predicting reaction outcomes and molecular properties before any lab work is undertaken.

Predicting Synthetic Routes: Retrosynthesis software can propose viable synthetic pathways. By inputting the target structure of this compound, these programs can recursively break it down into simpler, commercially available precursors. The software evaluates potential bond disconnections based on known chemical reactions and rules, helping chemists to identify promising strategies, such as the Wittig-based approach outlined above.

Designing Modifications and Predicting Properties:

Molecular Docking: This technique can predict how this compound and its potential derivatives might bind to the active site of a target protein or enzyme. nih.gov For example, if this compound were being investigated as an inhibitor of an enzyme involved in lipid metabolism, docking simulations could predict which derivatives (e.g., specific esters or amides) would form the most stable interactions, guiding the selection of which analogs to synthesize. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule. This can help predict sites of reactivity, such as which of the two double bonds might be more susceptible to electrophilic attack, aiding in the design of selective modification strategies.

Quantitative Structure-Activity Relationship (QSAR): If a library of this compound derivatives were synthesized and tested for a specific biological activity, QSAR modeling could be used to build a statistical model correlating structural features (e.g., molecular weight, logP, electronic properties) with activity. This model could then be used to predict the activity of new, yet-to-be-synthesized derivatives, prioritizing the most promising candidates. nih.gov

Table 3: Application of In Silico Tools for this compound Research

| In Silico Tool | Application | Purpose | Example |

|---|---|---|---|

| Retrosynthesis Software (e.g., Chematica, ASKCOS) | Synthetic Route Prediction | To identify efficient and plausible pathways from simple starting materials. | Proposing a disconnection strategy based on Wittig or McMurry reactions. |

| Molecular Docking Software (e.g., AutoDock, GOLD) | Binding Pose and Affinity Prediction | To predict how derivatives might interact with a biological target. | Docking this compound esters into the active site of cyclooxygenase. |

| Quantum Chemistry Software (e.g., Gaussian, Spartan) | Electronic Structure and Reactivity Analysis | To understand the molecule's intrinsic properties and predict reaction outcomes. | Calculating the electron density around the C9 and C15 double bonds to predict epoxidation regioselectivity. |

Molecular and Cellular Mechanisms of Action of Mangiferic Acid Preclinical and in Vitro Investigations

Mechanistic Studies of Antioxidant Activity

Mangiferic acid demonstrates potent antioxidant capabilities through both direct radical scavenging and the modulation of cellular oxidative stress markers.

This compound exhibits significant capacity to neutralize free radicals, a primary mechanism for mitigating oxidative damage. Studies employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a standard method for evaluating free radical scavenging activity, have quantified this effect. This compound has shown a dose-dependent scavenging activity, with reported half-maximal inhibitory concentration (IC50) values often comparable to established antioxidants like Vitamin C (ascorbic acid). For instance, one study reported an IC50 of 17.6 µg/mL for isolated mangiferin (B1668620) against DPPH radicals, while Vitamin C exhibited an IC50 of 11.9 µg/mL researchgate.netmdpi.com. Another assessment of an ethanolic extract of mango leaves, rich in mangiferin, indicated an IC50 of 14.94 mg/mL for DPPH radical scavenging researchmap.jp. Beyond DPPH, this compound also demonstrates scavenging activity against other reactive oxygen species (ROS) and reactive species, including hydroxyl radicals and hypochlorous acid, and acts as an iron chelator psu.edunih.gov.

Table 1: Radical Scavenging Activity of this compound (or its extracts)

| Assay | Sample/Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| DPPH | Mangiferin | 17.6 | Vitamin C | 11.9 |

| DPPH | Mangiferin | 6.872 ± 0.512 | Ascorbic acid | 4.109 ± 0.551 |

| DPPH | Ethanolic leaf extract | 14.94 | N/A | N/A |

In addition to direct scavenging, this compound influences cellular defense mechanisms against oxidative stress. It has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the intracellular content of reduced glutathione, a key endogenous antioxidant nih.govfrontiersin.org. In cellular models exposed to tert-butyl hydroperoxide (tBHP), a known inducer of oxidative stress, this compound was observed to ameliorate cytotoxicity and cell death by reducing reactive oxygen species (ROS) production and normalizing mitochondrial membrane potential (MMP) nih.gov. Furthermore, this compound has been implicated in activating crucial signaling pathways involved in cellular defense, such as the PI3K/Akt and Nrf2 pathways, which regulate the expression of antioxidant genes nih.govmdpi.comnih.gov.

Table 2: Modulation of Cellular Oxidative Stress Markers by this compound

| Oxidative Stress Marker | Effect of this compound | Cellular Model/Condition | Reference |

| ROS | Reduced | tBHP-induced NKE cells | nih.gov |

| MDA | Reduced | High glucose-induced C2C12 cells | frontiersin.org |

| Reduced Glutathione | Increased | tBHP-induced NKE cells | nih.gov |

| Mitochondrial Membrane Potential (MMP) | Normalized | tBHP-induced NKE cells | nih.gov |

| Nrf2 Pathway | Activated | Various models | nih.govmdpi.comnih.gov |

Mechanistic Studies of Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by interfering with the production and signaling of key inflammatory mediators and pathways.

This compound has demonstrated a broad spectrum of anti-inflammatory actions, primarily through the inhibition of pro-inflammatory mediator synthesis and the modulation of inflammatory signaling cascades. It significantly inhibits the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) psu.edumdpi.comresearchgate.netnih.gov. Furthermore, this compound suppresses the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) psu.edumdpi.comresearchgate.netnih.govnih.govnih.govagrosavia.comdpi.comcohlife.org.

A central mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. This compound inhibits the activation of NF-κB, thereby reducing the transcription of genes encoding inflammatory mediators mdpi.comnih.govnih.govmdpi.comcohlife.org. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) mdpi.commdpi.comcohlife.org, enzymes critical in the inflammatory cascade. The compound also inhibits phospholipase A2 (PLA2) activity, which is involved in the release of arachidonic acid, a precursor for prostaglandins (B1171923) and leukotrienes psu.edumdpi.comresearchgate.netnih.gov. Conversely, this compound has been observed to up-regulate the expression and activity of heme oxygenase (HO)-1, an enzyme with cytoprotective and anti-inflammatory properties nih.gov.

Table 3: Anti-inflammatory Effects of this compound (or Mangifera indica extracts)

| Target Mediator/Pathway | Effect of this compound | Cellular Model/Condition | Reference |

| PGE2 | Inhibited | RAW264.7 cells | psu.eduresearchgate.netnih.gov |

| LTB4 | Inhibited | RAW264.7 cells | psu.eduresearchgate.netnih.gov |

| TNF-α | Inhibited | Various inflammation models | psu.edumdpi.comresearchgate.netnih.govmdpi.comcohlife.org |

| IL-1β | Inhibited | Chondrocytes | nih.gov |

| IL-6 | Inhibited | LPS-stimulated RAW 264.7 cells | agrosavia.co |

| IL-8 | Inhibited | LPS-stimulated RAW 264.7 cells | agrosavia.co |

| NF-κB | Inhibited | Various inflammation models | mdpi.comnih.govnih.govmdpi.comcohlife.org |

| PLA2 | Inhibited | Synovial, general | psu.edumdpi.comresearchgate.netnih.gov |

| COX-2 | Inhibited | Activated rat microglial cells | mdpi.com |

| iNOS | Reduced | DSS-induced colitis model | mdpi.comcohlife.org |

| HO-1 | Up-regulated | Septic mice lung | nih.gov |

Enzymatic Modulation and Interaction Studies

Research has explored the interaction of this compound and its derivatives with specific enzymes, particularly in the context of disease pathways.

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is often overexpressed in cancer cells, supporting their altered metabolic demands. Studies have indicated that extracts from Mangifera indica, which are rich in mangiferin, can target PKM2 nih.gov. Specifically, Mangifera indica seed coat and bark extracts have been shown to interact with PKM2, contributing to anticancer activity against certain cancer cell lines nih.gov. While these findings highlight the potential of Mangifera indica extracts to modulate PKM2, further research is required to definitively establish the direct inhibitory role of isolated this compound on this enzyme.

Structure Activity Relationship Sar Studies of Mangiferic Acid and Its Derivatives

Correlation Between Specific Structural Moieties and Observed Biological Activities

The pharmacological profile of mangiferic acid is largely dictated by the presence and arrangement of specific functional groups on its xanthone (B1684191) scaffold and the attached glucose moiety.

Antioxidant Activity: The antioxidant capacity of this compound is a hallmark of its biological activities. This property is primarily attributed to the presence of free hydroxyl groups and a catechol moiety (an aromatic ring with two adjacent hydroxyl groups) in its structure. These groups act as hydrogen donors and electron scavengers, neutralizing free radicals.

Studies have demonstrated that modification of these hydroxyl groups significantly impacts antioxidant activity. For instance, acetylation or methylation of the hydroxyl groups leads to a reduction or complete loss of antioxidant potential. This underscores the critical role of the free hydroxyl groups in radical scavenging.

| Compound | Modification | Antioxidant Activity (EC50 in DPPH assay) |

|---|---|---|

| This compound | - | 13.74 µM |

| Acetyl Derivative | Acetylation of hydroxyl groups | Less active than this compound |

| Cinnamoyl Derivative | Cinnamoylation of hydroxyl groups | Less active than this compound |

| Methyl Derivative | Methylation of hydroxyl groups | Inactive |

| 3,6,7-trimethylether tetraacetate Derivative | Methylation and acetylation of hydroxyl groups | Inactive |

Cytotoxic Activity: this compound has shown promising cytotoxic effects against various cancer cell lines. The planar xanthone ring system is capable of intercalating with DNA, potentially contributing to its anticancer properties. The hydroxyl groups also play a role in inducing apoptosis in cancer cells.

| Compound | Cell Line | Cytotoxic Activity (IC50) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 41.2 µg/mL mdpi.comnih.gov |

| HeLa (Cervical Cancer) | 44.7 µg/mL mdpi.comnih.gov |

Antibacterial Activity: The antibacterial properties of this compound are also linked to its polyphenolic nature. The hydroxyl groups on the xanthone core can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Furthermore, this compound can chelate metal ions that are essential for bacterial enzyme function.

| Compound | Bacterial Strain | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.95 - 62.5 µg/mL mdpi.comnih.gov |

| Escherichia coli | 1.95 - 31.25 µg/mL mdpi.comnih.gov |

Comparative SAR Analysis with Related Xanthone Metabolites and Polyphenols

To better understand the unique therapeutic profile of this compound, it is crucial to compare its structure-activity relationships with those of other related xanthones and polyphenols.

Comparison with other Xanthones: The C-glycosidic bond in this compound distinguishes it from many other xanthones and is thought to enhance its bioavailability. nih.gov The aglycone of this compound, norathyriol (B23591), which lacks the glucose moiety, exhibits different activity profiles. For instance, while both mangiferin (B1668620) and norathyriol show potential in improving glucose metabolism, norathyriol has been suggested to be a more active metabolite in this regard.

In the context of antibacterial activity, other xanthones, such as those isolated from mangosteen (e.g., α-mangostin), have demonstrated potent effects. The SAR for these compounds often highlights the importance of prenyl groups and a specific pattern of hydroxylation on the xanthone core for their antibacterial efficacy. While this compound lacks prenyl groups, its potent activity is attributed to its unique hydroxylation pattern and the C-glycosyl moiety.

Comparison with other Polyphenols: When compared to other polyphenols, such as flavonoids and phenolic acids, this compound exhibits a distinct profile. For example, in terms of antioxidant activity, this compound has been shown to be a potent scavenger of free radicals, with an IC50 value of 17.6 µg/mL in the DPPH assay, which is comparable to that of the well-known antioxidant, vitamin C (IC50 = 11.9 µg/mL). mdpi.comnih.gov

In terms of anticancer activity, both this compound and the phenolic acid, gallic acid, have been identified as essential anti-cancer components in mango bark extract. nih.gov Both compounds inhibit NFκB activation, a key pathway in cancer progression. However, gallic acid demonstrates a more multifocal inhibition of this pathway, leading to more potent cytotoxic effects in certain cancer cell lines. nih.gov

A comparative study on the transactivation of peroxisome proliferator-activated receptors (PPARs), which are important in metabolic diseases, showed that the flavonoid quercetin (B1663063) and the mangiferin metabolite norathyriol inhibited the activation of all three PPAR isoforms, whereas mangiferin itself did not show any inhibitory activity. researchgate.netnih.gov This highlights how subtle structural differences, such as the presence or absence of the glucose moiety, can significantly alter the biological activity of these compounds.

| Compound | Biological Activity | Quantitative Data | Reference Compound | Quantitative Data (Reference) |

|---|---|---|---|---|

| This compound | Antioxidant (DPPH) | IC50: 17.6 µg/mL mdpi.comnih.gov | Vitamin C | IC50: 11.9 µg/mL mdpi.comnih.gov |

| This compound | Cytotoxicity (MCF-7 cells) | IC50: 41.2 µg/mL mdpi.comnih.gov | Doxorubicin | - |

| Norathyriol | PPARγ Inhibition | IC50: 153.5 µM researchgate.netnih.gov | Quercetin | IC50: 56.3 µM researchgate.netnih.gov |

Computational Biology and Systems Level Approaches in Mangiferic Acid Research

Computational Modeling of Mangiferic Acid Biosynthetic Enzymes

Research has identified the existence of a "this compound pathway" or "this compound biosynthesis" in various biological contexts, including microbial synthesis of aromatic compounds and plant metabolism mdpi.comfrontiersin.orgmdpi.comresearchgate.netacs.orgresearchgate.netacs.org. This pathway is implicated in the production of compounds such as phenylalanine, ubiquinone derivatives (AQ), and various alkaloids mdpi.comacs.orgacs.org. While specific studies detailing the computational modeling of individual enzymes within the this compound biosynthetic pathway were not explicitly found in the reviewed literature, the identification of these pathways suggests a fertile ground for such investigations. Computational enzyme modeling, including structural prediction, kinetic analysis, and pathway simulation, could elucidate the mechanisms by which these enzymes catalyze reactions, leading to a more comprehensive understanding of this compound’s formation and its regulation within different organisms.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking and binding affinity predictions are instrumental in understanding how this compound interacts with potential biological targets. Studies have employed molecular docking to predict the interaction between active components and key targets nih.gov. In one instance, this compound was identified in a set of metabolites analyzed via molecular docking, where its interaction with target proteins was assessed nih.gov. Although specific binding energy values in the snippets are presented in an unusual format, the methodology aims to determine the strength and nature of these interactions, with a benchmark for good binding activity often considered when binding energy is less than −5 kcal/mol nih.gov. Such computational approaches are vital for identifying potential therapeutic applications by predicting the efficacy of this compound or its derivatives in binding to specific cellular components or enzymes.

Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics) for Systems Understanding

The integration of multi-omics data, particularly metabolomics and transcriptomics, provides a holistic view of this compound's role in biological systems.

Metabolomics: Metabolomic analyses have revealed the presence and changes in this compound levels in various contexts. In black tea processing, metabolomics identified this compound as a key intermediate whose decrease correlated with phenylalanine production, suggesting its role in aroma component synthesis mdpi.com. In studies related to rheumatoid arthritis, this compound was identified as a core metabolite associated with bone destruction, with machine learning models incorporating metabolite features for risk assessment researchgate.netnih.gov. Similarly, metabolomic profiling in breast cancer patients post-mastectomy highlighted the this compound alkaloid biosynthesis pathway as significantly altered, alongside changes in phenylalanine metabolism frontiersin.org.

Transcriptomics: Transcriptomic studies have also shed light on pathways involving this compound. In plants, the this compound pathway has been linked to the formation of quinic acid, with transcriptomic analyses investigating genes related to organic acid metabolism mdpi.comresearchgate.net. In apricot fruit storage, combined metabolomic and transcriptomic analyses indicated that certain treatments regulated phenolic compound synthesis and fruit ripening via the this compound biosynthesis and phenylalanine metabolism pathways researchgate.net. Furthermore, research on mango fruit identified this compound in the fruit resin and noted transcriptomic changes related to amino acid and phenylpropanoid biosynthesis, which influence phenolic compound accumulation researchgate.net.

These integrated omics approaches allow researchers to map metabolic fluxes, identify regulatory genes, and understand the systemic impact of this compound within complex biological networks.

Compound List:

this compound

Phenylalanine

4-hydroxybenzoic acid (4-HBA)

Quinic acid

Malic acid

Citric acid

Tartaric acid

Gallic acid

O-acetyl-L-carnitine

5,8,11-eicosatrienoic acid

16-methylheptadecanoic acid

Ethyl eicosapentaenoic acid

PC(16:0/20:4(8Z,11Z,14Z,17Z))

Lysylleucine

PE(PGD1/18:1 (9Z))

20a,20b

Chlorogenic acid

Salicylic acid

α-ketoglutaric acid

Succinic acid

Pyruvic acid

Theanine

Ubiquinone (AQ)

Shikimic acid (SA)

p-coumaric acid

Future Research Directions and Current Challenges for Mangiferic Acid Studies

Comprehensive Elucidation of Undefined Biosynthetic and Metabolic Pathways

Current Status: The term "mangiferic acid pathway" has appeared in literature primarily in the context of broader plant and microbial metabolic routes, often as an intermediate in the synthesis of other compounds like aromatic substances and phenylalanine mdpi.commdpi.commdpi.comfrontiersin.org. It has also been identified as a component in sesame oil, where its presence is associated with certain properties researchgate.net. However, the specific pathways governing the biosynthesis of this compound within its natural plant sources, such as mangoes, and its metabolic fate within biological systems (including human, animal, and microbial metabolism) are largely undefined stuartxchange.orgresearchgate.netscispace.comgrowables.net.

Challenges: A significant challenge lies in the lack of detailed understanding of how this compound is synthesized in plants and how it is processed, absorbed, distributed, metabolized, and excreted (ADME) once introduced into biological systems. The precise enzymatic steps, genetic regulation, and the role of gut microbiota in its metabolism remain largely unexplored.

Future Directions: Future research should focus on:

Investigating the specific enzymatic reactions and regulatory mechanisms involved in the biosynthesis of this compound within plant species, particularly Mangifera indica.

Conducting comprehensive in vitro and in vivo studies to map the metabolic pathways of this compound in mammalian systems, identifying key enzymes, intermediate metabolites, and elimination routes.

Utilizing stable isotope-labeled this compound to trace its metabolic journey and quantify its presence and transformation in various tissues and biological fluids.

Exploring the influence of the gut microbiome on this compound metabolism, as microbial activity can significantly alter the bioavailability and bioactivity of dietary compounds.

Discovery of Novel Biological Activities and Untapped Molecular Targets

Current Status: Initial findings suggest that this compound possesses antioxidant and anti-inflammatory properties researchgate.netresearchgate.net. Furthermore, it has been identified as a potential biomarker in machine learning analyses for predicting the progression of rheumatoid arthritis, indicating a possible role in inflammatory joint diseases nih.gov. However, these findings are preliminary and require extensive validation.

Challenges: Compared to its well-studied relative, mangiferin (B1668620), the biological activities of this compound are significantly less characterized. Identifying specific molecular targets and elucidating the precise mechanisms of action underlying any observed effects represent major hurdles for its therapeutic development.

Future Directions: To unlock the full potential of this compound, research should aim to:

Conduct broad-spectrum screening assays to identify a wider range of biological activities, including potential anticancer, antidiabetic, antimicrobial, neuroprotective, and immunomodulatory effects.

Employ advanced cell-based assays and target-based screening methodologies to pinpoint specific molecular targets, such as enzymes, receptors, or signaling pathways, that this compound interacts with.

Investigate its potential therapeutic applications in various inflammatory conditions beyond rheumatoid arthritis, building upon its reported anti-inflammatory properties.

Evaluate its suitability as a nutraceutical or functional food ingredient by thoroughly assessing its safety profile and efficacy in relevant preclinical models, similar to the research conducted on mangiferin.

Advancements in Chemical Synthesis and Derivatization for Enhanced Research Utility

Current Status: While studies have reported the synthesis of mangiferin derivatives to explore structure-activity relationships (SAR) researchgate.netnih.govresearchgate.net, there is a notable absence of information regarding the chemical synthesis or derivatization of this compound itself. Its isolation from natural sources can be challenging, with yields often dependent on the specific extraction methods and plant parts used researchgate.netdoi.org.

Challenges: The lack of efficient and scalable synthetic routes for pure this compound significantly limits its availability for comprehensive research. Without access to synthetic methods, creating diverse libraries of derivatives for SAR studies or for improving its pharmacokinetic properties, such as solubility and bioavailability, is not feasible.

Future Directions: Key advancements in this area would involve:

Developing robust and scalable synthetic methodologies to produce this compound in high purity and sufficient quantities for extensive laboratory studies.

Exploring various chemical derivatization strategies to create novel analogs with potentially enhanced or modified biological activities, improved physicochemical properties (e.g., solubility, stability), or utility as specialized research tools.

Conducting detailed structure-activity relationship (SAR) studies on this compound derivatives to identify the specific structural features responsible for its biological effects, guiding the design of more potent and selective compounds.

Strategic Integration of Advanced Research Methodologies for Holistic Understanding

Current Status: Current research on this compound employs analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for its identification and quantification researchgate.netresearchgate.netnih.gov. Machine learning algorithms have also been applied to analyze its potential as a predictive biomarker in disease progression nih.gov. Broad metabolomic approaches are generally used to understand complex biological systems nih.govnih.govpcbiochemres.com.

Challenges: Achieving a holistic understanding of this compound necessitates the integration of data from diverse research disciplines. Current investigations are often fragmented, lacking a cohesive, multi-faceted approach that could reveal a more complete picture of its role and impact.

Future Directions: To foster a comprehensive understanding, future research should strategically integrate advanced methodologies:

Employ high-resolution analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS), for precise identification and quantification in complex biological matrices.

Integrate multi-omics approaches, combining metabolomics, transcriptomics, and proteomics, to gain a holistic insight into this compound's influence on cellular pathways and biological responses.

Utilize advanced computational methods, such as molecular docking, cheminformatics, and quantitative structure-activity relationship (QSAR) modeling, to predict potential molecular targets and guide experimental investigations.

Apply machine learning and artificial intelligence (AI) for enhanced biomarker discovery, predictive modeling of disease outcomes, and optimization of experimental designs and data analysis.

Establish standardized protocols for the extraction, purification, and analysis of this compound to ensure the reproducibility and comparability of research findings across different studies.

Q & A

Q. How can contradictory in vivo vs. in vitro results on this compound’s metabolic effects be addressed?

- Methodological Answer : Perform ex vivo assays (e.g., isolated liver perfusion) to bridge the gap. Metabolomic profiling (LC-QTOF-MS) identifies tissue-specific metabolite signatures. Use knockout models (e.g., PPAR-α⁻/⁻ mice) to test mechanistic hypotheses. Meta-analysis of existing datasets (PRISMA guidelines) identifies confounding variables (e.g., diet, gut microbiota) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.